molecular formula C9H10BNO6 B1586597 (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid CAS No. 850568-37-5

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Cat. No.: B1586597
CAS No.: 850568-37-5
M. Wt: 238.99 g/mol
InChI Key: JTIBFRZYCUDXOK-UHFFFAOYSA-N
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Description

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C9H10BNO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxycarbonyl group at the 3-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid typically involves the reaction of 3-ethoxycarbonyl-5-nitrophenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid formation .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups on the phenyl ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-ethoxycarbonyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIBFRZYCUDXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378437
Record name [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-37-5
Record name [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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